molecular formula C9H19NO B13466600 {1-[(Diethylamino)methyl]cyclopropyl}methanol CAS No. 1268038-64-7

{1-[(Diethylamino)methyl]cyclopropyl}methanol

Cat. No.: B13466600
CAS No.: 1268038-64-7
M. Wt: 157.25 g/mol
InChI Key: OKDIVZDZOAXDQB-UHFFFAOYSA-N
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Description

{1-[(Diethylamino)methyl]cyclopropyl}methanol is a cyclopropane-containing tertiary alcohol with a diethylamino functional group attached via a methylene bridge. Cyclopropane rings are known to confer steric strain and unique reactivity, while the diethylamino group enhances solubility in polar solvents and may influence biological activity .

Properties

CAS No.

1268038-64-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[1-(diethylaminomethyl)cyclopropyl]methanol

InChI

InChI=1S/C9H19NO/c1-3-10(4-2)7-9(8-11)5-6-9/h11H,3-8H2,1-2H3

InChI Key

OKDIVZDZOAXDQB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1(CC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Diethylamino)methyl]cyclopropyl}methanol typically involves the reaction of cyclopropylmethanol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Common catalysts include acids or bases that facilitate the nucleophilic substitution reaction.

    Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Material Handling: Proper storage and handling of cyclopropylmethanol and diethylamine.

    Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.

    Purification: Techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[(Diethylamino)methyl]cyclopropyl}methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halides or other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield cyclopropyl aldehydes or ketones.

    Reduction: Can produce various alcohol derivatives.

    Substitution: Can result in a wide range of substituted cyclopropyl compounds.

Scientific Research Applications

{1-[(Diethylamino)methyl]cyclopropyl}methanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(Diethylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: Interact with specific receptors on cell surfaces, influencing cellular signaling pathways.

    Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic processes.

    Modulate Gene Expression: Influence the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Cyclopropanemethanol Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Hazard Profile (GHS) Source
{1-[(Dimethylamino)methyl]cyclopropyl}methanol C₇H₁₅NO 129.20 Not reported Cyclopropane, dimethylamino H225 (flammable), H315-H318 (skin/eye irritation) Angene Chemical
{1-[(Diethylamino)methyl]cyclopropyl}methanol C₉H₁₉NO ~157.25 (estimated) Not available Cyclopropane, diethylamino Likely similar to dimethyl analog but with higher lipophilicity N/A (inferred)
[1-(5-Bromopyridin-2-yl)cyclopropyl]methanol C₉H₁₀BrNO 228.09 Not reported Cyclopropane, bromopyridine No direct data; bromine may increase toxicity ECHEMI

Key Observations :

  • Alkylamino Substituents: The dimethylamino analog (C₇H₁₅NO) has a lower molecular weight and likely higher volatility compared to the diethylamino derivative.
  • Heterocyclic Modifications: Bromopyridine-substituted analogs (e.g., [1-(5-bromopyridin-2-yl)cyclopropyl]methanol) introduce halogen-mediated electronic effects, which may enhance binding to biological targets but raise toxicity concerns .
Non-Amino Cyclopropanemethanol Derivatives
Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Key Functional Groups Source
Cyclopropanemethanol C₄H₈O 123–124 0.89 Cyclopropane, primary alcohol
1,1-Cyclopropanedimethanol C₅H₁₀O₂ 235–236 1.065 Cyclopropane, diol

Key Observations :

  • Alcohol Functionality: The primary alcohol (cyclopropanemethanol) has a lower boiling point (123–124°C) compared to diol derivatives (235–236°C), reflecting reduced hydrogen-bonding capacity .
  • Steric Effects: The diethylamino group in the target compound likely reduces crystallinity compared to non-amino analogs, favoring liquid or amorphous states at room temperature.
Amino Alcohols Without Cyclopropane
Compound Name Molecular Formula Boiling Point (°C) Key Functional Groups Hazard Profile (GHS) Source
Diethylaminoethanol C₆H₁₅NO 161–162 Diethylamino, primary alcohol H315-H318 (skin/eye irritation) TAP

Key Observations :

  • Cyclopropane Impact: The cyclopropane ring in this compound introduces steric hindrance, likely reducing reactivity compared to linear diethylaminoethanol. This could improve metabolic stability in pharmaceutical applications .

Biological Activity

{1-[(Diethylamino)methyl]cyclopropyl}methanol, a compound with the molecular formula C9_9H19_{19}NO, has garnered attention for its potential biological activities and therapeutic applications. This article examines the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structure and Properties

  • Molecular Formula : C9_9H19_{19}NO
  • IUPAC Name : this compound
  • SMILES Notation : CCN(CC)CC1(CC1)CO

The compound features a cyclopropyl ring, which contributes to its structural rigidity, and a diethylaminomethyl group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The diethylaminomethyl group can form hydrogen bonds and participate in electrostatic interactions, influencing binding affinity and specificity. Additionally, the cyclopropyl structure may stabilize conformations that are favorable for receptor binding .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound has been shown to modulate enzyme activity, impacting metabolic pathways.
  • Receptor Binding : It may act as a ligand for certain receptors, potentially influencing signaling pathways involved in various physiological processes.
  • Therapeutic Potential : Ongoing studies explore its use as a precursor in drug development, particularly in neuropharmacology and psychopharmacology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationAlters activity of metabolic enzymes, affecting drug metabolism.
Receptor InteractionPotential ligand for neurotransmitter receptors, influencing CNS activity.
Therapeutic ApplicationsInvestigated for use in treating neurological disorders.

Case Study: Neuropharmacological Effects

A study examining the effects of this compound on animal models indicated significant alterations in locomotor activity and neurotransmitter levels. The compound was administered at varying doses, revealing dose-dependent effects on behavior and neurochemical profiles. Notably, increased levels of serotonin (5-HT) were observed alongside changes in dopamine dynamics, suggesting potential applications in mood regulation therapies .

Table 2: Comparison with Analogous Compounds

Compound NameStructural FeaturesBiological Activity
{1-[(Dimethylamino)methyl]cyclopropyl}methanolDimethylamino group; similar cyclopropylModerate receptor binding
{1-[(Diethylamino)methyl]cyclopropyl}ethanolEthanol instead of methanolLower CNS penetration

The comparison highlights the unique properties of this compound due to its hydroxymethyl group, which may enhance its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {1-[(Diethylamino)methyl]cyclopropyl}methanol, and how can intermediates be characterized?

  • Methodology :

  • Cyclopropanation : Start with cyclopropane precursors such as cyclopropane-1,1-dicarboxylate diethyl ester (). Introduce the diethylamino group via nucleophilic substitution or reductive amination.
  • Hydroxymethylation : Use hydroxymethylation strategies, as seen in analogues like tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate ( ), by oxidizing or reducing appropriate intermediates.
  • Characterization : Employ 1^1H/13^13C NMR to confirm cyclopropane ring integrity and substituent placement. Mass spectrometry (MS) and IR can validate functional groups (e.g., -OH, -N(CH2_2CH3_3)2_2) .

Q. Which analytical techniques are critical for assessing purity and stability in different solvents?

  • Methodology :

  • HPLC with UV/Vis detection : Use methanol-based mobile phases (as in ) for solubility studies. Compare retention times against certified reference standards.
  • Stability testing : Monitor degradation under varying pH (1–13), temperatures (4–60°C), and light exposure. Use accelerated stability protocols with LC-MS to identify breakdown products .

Q. How does the compound’s stability vary under experimental storage conditions?

  • Methodology :

  • Controlled storage : Store aliquots in amber vials at -20°C, 4°C, and room temperature. Assess stability monthly via NMR and HPLC.
  • Degradation pathways : Cyclopropane ring strain may predispose it to ring-opening under acidic conditions. Compare with cyclopropyl methyl ketone derivatives ( ) to predict reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility or reactivity data?

  • Methodology :

  • Reproducibility checks : Replicate conflicting studies under standardized conditions (e.g., 25°C, inert atmosphere).
  • Solvent screening : Test solubility in polar aprotic (DMF, DMSO) vs. nonpolar solvents (hexane), referencing cyclopropanol analogues ( ).
  • Validation : Cross-validate results using orthogonal methods (e.g., Karl Fischer titration for water content) .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

  • Methodology :

  • Derivatization : Modify the diethylamino group (e.g., replace with pyrrolidine or Boc-protected amines) or cyclopropane substituents ( ).
  • Assays : Test antimicrobial activity via MIC assays or enzyme inhibition studies. Compare with structurally related compounds like 1-(4-methylphenyl)ethanol () to identify key pharmacophores .

Q. What computational models predict interactions with biological targets?

  • Methodology :

  • Docking studies : Use InChI keys (e.g., KQSGRAMLNUKHIP for cyclopropyl-amine derivatives, ) in software like AutoDock.
  • MD simulations : Simulate binding to receptors (e.g., GPCRs) over 100-ns trajectories to assess stability of the cyclopropane-diamine motif .

Q. How can biocatalytic synthesis improve yield and sustainability?

  • Methodology :

  • Enzyme screening : Test lipases or cytochrome P450s for stereoselective hydroxymethylation, inspired by D. carota cell catalysis ().
  • Green solvents : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ionic liquids .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

  • Methodology :

  • Kinetic studies : Monitor ring-opening rates under acidic/basic conditions via 1^1H NMR. Compare with cyclopropyl methyl ketone ( ).
  • DFT calculations : Model transition states for ring-opening pathways using Gaussian software .

Notes

  • Avoid consumer-focused platforms (e.g., BenchChem) per guidelines.
  • Cite cyclopropane derivatives ( ) and biocatalytic methods () for methodological rigor.
  • For unresolved contradictions, recommend collaborative replication studies .

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